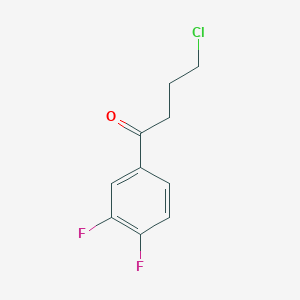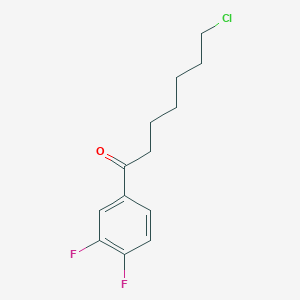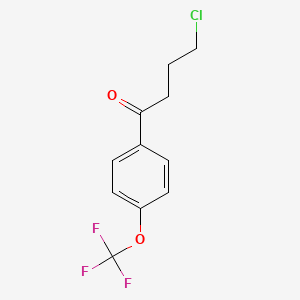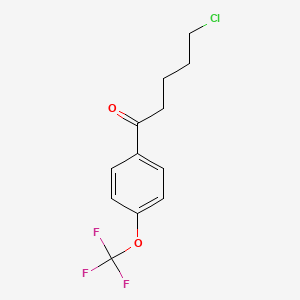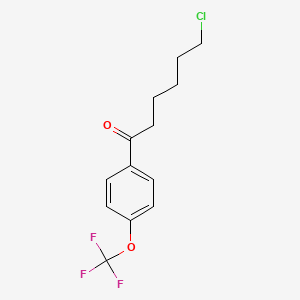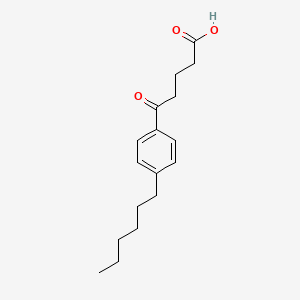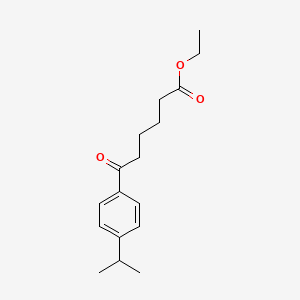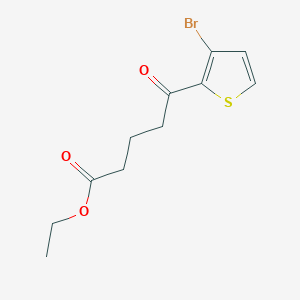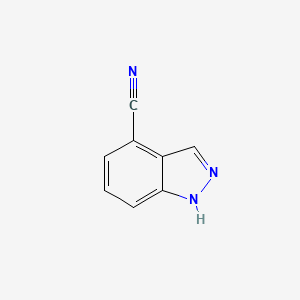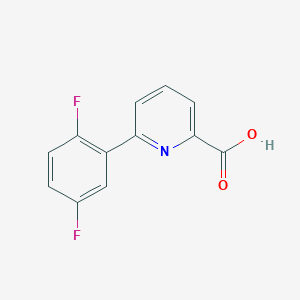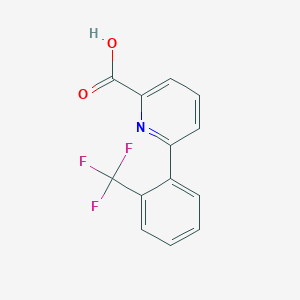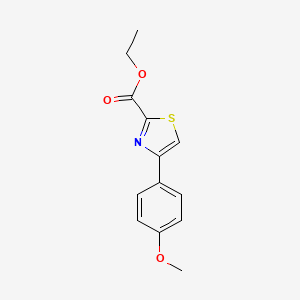![molecular formula C12H9F2N B1328164 3',4'-Difluoro[1,1'-biphenyl]-2-amine CAS No. 873056-62-3](/img/structure/B1328164.png)
3',4'-Difluoro[1,1'-biphenyl]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Difluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 3’ and 4’ positions, and an amine group at the 2-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
作用机制
Biochemical Pathways
The biochemical pathways affected by 3’,4’-Difluoro[1,1’-biphenyl]-2-amine are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine typically involves the following steps:
Halogenation: The introduction of fluorine atoms into the biphenyl structure can be achieved through halogenation reactions. This often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The introduction of the amine group at the 2-position can be carried out through nucleophilic substitution reactions. This may involve the use of amine sources such as ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3’,4’-Difluoro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of electron-donating and electron-withdrawing groups.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydrazines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) under controlled temperature conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
科学研究应用
3’,4’-Difluoro[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
相似化合物的比较
3’,4’-Difluoro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:
3,3’-Difluoro[1,1’-biphenyl]-4,4’-diamine: Similar biphenyl structure with fluorine atoms at different positions and additional amine groups.
3,4-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Fluorine atoms at the 4,4’ positions, which may result in different electronic and steric properties.
The uniqueness of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2-(3,4-difluorophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHGKVFBPGNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


